8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one
Description
Molecular Architecture and IUPAC Nomenclature
The compound 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one represents a sophisticated heterocyclic structure based on the quinolinone scaffold. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as 5-(2-chloroacetyl)-8-phenylmethoxy-1H-quinolin-2-one. The molecular formula is established as C18H14ClNO3 with a corresponding molecular weight of 327.76 g/mol. The compound is uniquely identified by the Chemical Abstracts Service registry number 63404-86-4, which serves as its primary chemical identifier in databases and regulatory documentation.
The structural architecture consists of a quinolin-2(1H)-one core ring system with two distinct substituents positioned at specific locations on the aromatic framework. The benzyloxy substituent occupies position 8 of the quinoline ring, introducing an ether linkage that connects a phenylmethyl group to the quinolinone backbone. This substituent contributes significantly to the molecular volume and influences the compound's physicochemical properties through its aromatic character and flexible ether bridge. The chloroacetyl group is strategically positioned at position 5, introducing both an electron-withdrawing carbonyl functionality and a reactive chlorinated alkyl chain.
The quinolinone core provides the fundamental structural framework, incorporating both aromatic pyridine and benzene rings fused in a bicyclic arrangement. The lactam functionality at position 2 introduces important hydrogen bonding capabilities and contributes to the compound's polarity profile. The systematic naming reflects the precise positioning of substituents, with the chloroacetyl group designated as 2-chloroacetyl to indicate the chlorine atom's position on the acetyl chain, while the benzyloxy group is described as phenylmethoxy in the systematic nomenclature.
Alternative nomenclature systems provide additional naming conventions for this compound, including this compound and 5-(Chloroacetyl)-8-(phenylmethoxy)-2(1H)-quinolinone. These variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and clarity in scientific communication.
Properties
IUPAC Name |
5-(2-chloroacetyl)-8-phenylmethoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFKEUKWVZCLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(=O)CCl)C=CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447837 | |
| Record name | 8-benzyloxy-5-(2-chloro-acetyl)-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63404-86-4 | |
| Record name | 5-(2-Chloroacetyl)-8-(phenylmethoxy)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63404-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-benzyloxy-5-(2-chloro-acetyl)-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-chloroacetyl)-8-phenylmethoxy-1H-quinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, identified by its CAS number 63404-86-4, is a quinoline derivative that has garnered attention for its potential biological activities. This compound's structure includes a chloroacetyl group and a benzyloxy moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and relevant case studies.
- Molecular Formula : C₁₈H₁₄ClNO₃
- Molecular Weight : 327.76 g/mol
- Storage Conditions : Inert atmosphere at 2-8°C
Anticancer Activity
Several studies have explored the anticancer potential of quinoline derivatives, including this compound. The compound has shown promising results against various cancer cell lines.
Case Study Findings :
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound inhibited the proliferation of human cancer cell lines with IC50 values ranging from 10 to 25 µM, indicating moderate potency compared to standard chemotherapeutics.
- Mechanism of Action : The anticancer activity is thought to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase. This was confirmed through flow cytometry analyses and Western blotting techniques that revealed increased expression of pro-apoptotic proteins.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound against various bacterial strains.
In Vitro Studies :
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging between 15 to 30 µg/mL.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the quinoline structure can significantly affect biological activity:
- Chloroacetyl Group : The presence of the chloroacetyl group is crucial for enhancing cytotoxicity against cancer cells.
- Benzyloxy Moiety : The benzyloxy substitution appears to improve solubility and bioavailability, contributing to overall efficacy.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that quinoline derivatives, including 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one, exhibit significant anticancer properties. Studies have shown that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent . The benzyloxy group may enhance the lipophilicity and biological activity of the compound, facilitating better interaction with cellular targets.
2. Antimicrobial Properties
In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential use in developing new antibiotics . The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
3. Neuropharmacology
The benzyloxy substituent in the compound has been explored as a pharmacophoric descriptor for designing ligands targeting benzodiazepine receptors. Research indicates that compounds with similar structures can modulate GABA receptor activity, which is crucial for developing anxiolytic and sedative medications . Thus, this compound may serve as a lead compound for future neuropharmacological studies.
Case Study 1: Anticancer Activity
A study conducted on various quinoline derivatives demonstrated that this compound exhibited cytotoxic effects against human breast cancer cells (MCF-7). The compound was shown to induce cell cycle arrest and apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition of bacterial growth at low concentrations, highlighting its potential as a new antimicrobial agent.
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | Potential development of anticancer drugs |
| Antimicrobial Properties | Effective against various bacteria | New antibiotic development |
| Neuropharmacology | Modulates GABA receptor activity | Lead for anxiolytic/sedative medications |
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen-Substituted Derivatives
Bromoacetyl Analogues
- 8-(Benzyloxy)-5-(bromoacetyl)quinolin-2(1H)-one (CAS: 100331-89-3) Molecular Formula: C₁₈H₁₄BrNO₃ Molecular Weight: 372.22 g/mol Key Differences: The bromine atom increases molecular weight and polarizability compared to chlorine. This enhances leaving-group ability in nucleophilic substitutions, making it more reactive in cross-coupling reactions. It is used similarly in pharmaceutical intermediates but may require stricter handling due to bromine’s higher toxicity .
- 8-(Benzyloxy)-5-(2,2-dibromoacetyl)quinolin-2(1H)-one (CAS: 2055466-64-1) Molecular Formula: C₁₈H₁₃Br₂NO₃ Molecular Weight: 451.11 g/mol Key Differences: The dibromo substitution further elevates reactivity and molecular weight. This compound is classified as an impurity standard in Indacaterol production, highlighting its role in quality control .
Hydroxyethyl Bromide Derivative
- (R)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one (CAS: 530084-79-8) Molecular Formula: C₁₈H₁₇BrNO₃ Molecular Weight: 390.23 g/mol Key Differences: The 2-bromo-1-hydroxyethyl group introduces stereochemistry (R-configuration) and additional hydrogen-bonding capacity. This derivative is a critical intermediate in Indacaterol synthesis, where the hydroxy group facilitates further functionalization .
Epoxide Derivatives
- (R)-8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one (CAS: 173140-90-4) Molecular Formula: C₁₈H₁₅NO₃ Molecular Weight: 307.32 g/mol Key Differences: The oxirane (epoxide) ring replaces the chloroacetyl group, introducing a strained electrophilic site for ring-opening reactions. This compound is non-hazardous under standard transport regulations but requires careful handling in synthetic workflows .
Acetylated Derivatives
- 5-Acetyl-8-hydroxyquinolin-2(1H)-one Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.20 g/mol Key Differences: The absence of benzyloxy and chloroacetyl groups reduces steric hindrance and reactivity. Synthesized via Friedel-Crafts acetylation, this compound serves as a scaffold for simpler derivatives but lacks pharmaceutical relevance compared to halogenated analogues .
Structural and Reactivity Analysis
Substituent Effects on Reactivity
- Electron-Withdrawing Groups : The chloroacetyl group in the target compound enhances electrophilicity at the carbonyl carbon, promoting nucleophilic attacks (e.g., by amines in β₂-agonist synthesis) . Bromoacetyl analogues exhibit even greater reactivity due to bromine’s lower bond dissociation energy .
- Steric and Electronic Influences: Studies on quinolin-2(1H)-one alkylation reveal that C-5 substituents significantly affect regioselectivity. For example, electron-withdrawing groups like chloroacetyl favor N-alkylation over O-alkylation due to increased acidity of the N-H bond .
Comparative Data Table
Q & A
Q. What are the common synthetic routes for 8-(Benzyloxy)-5-(2-chloroacetyl)quinolin-2(1H)-one?
Methodological Answer: The compound is synthesized via regioselective alkylation of quinolinone scaffolds. A typical approach involves:
Core scaffold preparation : Starting with 8-benzyloxyquinolin-2(1H)-one, alkylation is performed using chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
Regioselectivity control : Steric hindrance from the 8-benzyloxy group directs alkylation to the N1-position, avoiding competing O-alkylation. This contrasts with derivatives lacking bulky substituents, where mixed N/O-alkylation occurs .
Intermediate isolation : The 2-chloroacetyl group is introduced at C5 via nucleophilic substitution or Friedel-Crafts acylation, confirmed by NMR and MS .
Q. How is structural characterization performed for this compound?
Methodological Answer: Characterization relies on:
Spectroscopic techniques :
- ¹H/¹³C NMR : Peaks at δ 5.32 ppm (CH₂ of benzyloxy), δ 7.84–8.07 ppm (quinolinone aromatic protons), and δ 4.20–4.50 ppm (chloroacetyl group) .
- IR : C=O stretch at ~1725 cm⁻¹ (quinolinone), C-Cl stretch at ~750 cm⁻¹ .
Mass spectrometry : Molecular ion [M+H]⁺ at m/z 342.2 (C₁₈H₁₅ClNO₃⁺) .
Elemental analysis : Confirms C, H, N, Cl composition within ±0.3% deviation .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: Based on structurally related quinolinones:
- Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization (Category 3) .
- Protective measures : Use nitrile gloves, fume hoods, and respiratory protection during synthesis.
- Storage : Stable at 25°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloroacetyl group .
Advanced Research Questions
Q. How does steric vs. electronic effects influence alkylation regioselectivity in quinolinone derivatives?
Methodological Answer:
- Steric dominance : Bulky substituents (e.g., 8-benzyloxy) block O-alkylation, favoring N1-alkylation. For example, 8-methoxy or 8-chloro derivatives exhibit >90% N1-selectivity .
- Electronic effects : Electron-withdrawing groups (e.g., NO₂) at C6/C7 reduce N1-alkylation efficiency, leading to mixed N/O products. DFT studies suggest this arises from destabilization of the N1 transition state .
- Experimental validation : Competitive alkylation assays with substituted quinolinones (e.g., 6-F vs. 6-NO₂ derivatives) confirm steric control via HPLC and 2D-NMR .
Q. Table: Regioselectivity Trends
| Substituent | N1-Alkylation (%) | O2-Alkylation (%) |
|---|---|---|
| 8-Benzyloxy | 95 | 5 |
| 6-Fluoro | 70 | 30 |
| 6-Nitro | 40 | 60 |
| Data from |
Q. What are the structure-activity relationships (SAR) for antimicrobial activity in chloroacetyl-substituted quinolinones?
Methodological Answer:
- Antimicrobial screening : Derivatives are tested against Gram-negative (P. aeruginosa) and Gram-positive (S. aureus) strains using twofold serial dilution (MIC values: 16–64 µg/mL) .
- Key SAR findings :
- Chloroacetyl group : Enhances membrane permeability via hydrophobic interactions (logP ~2.5).
- 8-Benzyloxy moiety : Improves biofilm penetration, reducing P. aeruginosa viability by 60% at 32 µg/mL .
- C5 substitution : Electron-deficient groups (e.g., Cl, Br) increase DNA gyrase inhibition (IC₅₀: 1.2–2.8 µM) .
Q. Table: Bioactivity Data
| Strain | MIC (µg/mL) | Mechanism | Reference |
|---|---|---|---|
| P. aeruginosa | 16 | DNA gyrase inhibition | |
| S. aureus | 32 | Membrane disruption |
Q. How can analytical methods be optimized for quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (MeCN:H₂O + 0.1% TFA). Detect impurities (e.g., dechlorinated byproduct) at 254 nm .
- Validation parameters :
- Case study : A 0.3% impurity (5-(2-hydroxyacetyl) derivative) was identified via LC-MS/MS (m/z 328.1) and mitigated by reducing H₂O content during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
